Temanogrel

Catalog No.
S544884
CAS No.
887936-68-7
M.F
C24H28N4O4
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temanogrel

CAS Number

887936-68-7

Product Name

Temanogrel

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, APD 791, APD791

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

Description

The exact mass of the compound Temanogrel is 436.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Temanogrel, also known as APD-791, is a selective inverse agonist of the serotonin 2A receptor. It has been developed primarily for its potential applications in treating various cardiovascular conditions, particularly those related to microvascular obstruction and Raynaud's phenomenon. As a small molecule compound, it belongs to several pharmacological classes, including anti-ischaemics, antithrombotics, and vascular disorder therapies. Temanogrel is notable for its ability to inhibit inositol phosphate accumulation with an inhibitory concentration (IC50) of 5.2 nM and a binding affinity (Ki) of 4.9 nM for the serotonin 2A receptor .

Temanogrel acts as a selective antagonist of the serotonin 5-HT2A receptor [, ]. This receptor plays a role in platelet aggregation and blood vessel constriction. By blocking this receptor, Temanogrel aimed to reduce platelet activation and blood vessel narrowing, thereby preventing blood clot formation [].

As Temanogrel was in the early stages of clinical development, detailed safety information is not readily available. However, its mechanism of action suggests potential side effects associated with 5-HT2A receptor antagonism, which can include dizziness, nausea, headache, and fatigue [].

Typical of organic compounds. Key reactions include:

  • Oxidation: Temanogrel can be oxidized to form various metabolites, which may have different biological activities.
  • Hydrolysis: The compound can undergo hydrolysis, particularly in aqueous environments, leading to the formation of its hydrochloride salt.
  • Substitution Reactions: As a benzamide derivative, it can participate in nucleophilic substitution reactions that modify its structure for further chemical synthesis or functionalization.

Temanogrel exhibits significant biological activity as a serotonin 2A receptor antagonist. This action is critical in its therapeutic effects, particularly in reducing vasoconstriction and improving blood flow in conditions such as myocardial ischemia and Raynaud's phenomenon. Its selectivity for the serotonin 2A receptor allows it to minimize side effects typically associated with non-selective serotonin antagonists . Clinical trials have evaluated its safety and efficacy in various cardiovascular contexts but have encountered suspensions due to business decisions by the developing companies .

The synthesis of temanogrel involves several steps:

  • Formation of Benzamide: The initial step typically involves creating a benzamide structure through the reaction of an amine with a carboxylic acid derivative.
  • Chlorination: Chlorination reactions are employed to introduce chlorine atoms into the structure, enhancing its pharmacological properties.
  • Final Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use .

Temanogrel has potential applications in several areas:

  • Cardiovascular Therapy: It is primarily investigated for treating myocardial ischemia and Raynaud's phenomenon.
  • Research Tool: Due to its specificity for the serotonin 2A receptor, it serves as a valuable tool in pharmacological research aimed at understanding serotonin's role in cardiovascular health.
  • Potential Future Uses: Ongoing research may uncover additional therapeutic applications in related vascular disorders or other conditions influenced by serotonin signaling .

Temanogrel shares similarities with several other compounds that target serotonin receptors or have cardiovascular applications. Notable compounds include:

  • Etrasimod: An oral selective sphingosine 1-phosphate receptor modulator used in immuno-inflammatory diseases.
  • Terazosin: An alpha-adrenergic blocker primarily used for hypertension and benign prostatic hyperplasia.
  • Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
TemanogrelSerotonin 2A receptor inverse agonistCardiovascular disordersSelective antagonist with unique metabolites
EtrasimodSphingosine 1-phosphate receptor modulatorImmuno-inflammatory diseasesBroad application across multiple diseases
TerazosinAlpha-adrenergic blockerHypertensionDual action on blood pressure and urinary symptoms
ClonidineAlpha-2 adrenergic agonistHypertensionCentral action leading to reduced sympathetic outflow

Temanogrel's uniqueness lies in its specific targeting of the serotonin 2A receptor, which differentiates it from other compounds that may act on different receptors or pathways within the cardiovascular system .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

436.21105539 g/mol

Monoisotopic Mass

436.21105539 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F42Z27575A

Drug Indication

For the treatment and prophylaxis of arterial thrombosis.

MeSH Pharmacological Classification

Serotonin 5-HT2 Receptor Antagonists

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Other CAS

887936-68-7

Wikipedia

Temanogrel

Dates

Modify: 2023-08-15
1: Xiong Y, Teegarden BR, Choi JS, Strah-Pleynet S, Decaire M, Jayakumar H, Dosa
2: Przyklenk K, Frelinger AL 3rd, Linden MD, Whittaker P, Li Y, Barnard MR, Adams
3: Adams JW, Ramirez J, Shi Y, Thomsen W, Frazer J, Morgan M, Edwards JE, Chen W,

Explore Compound Types